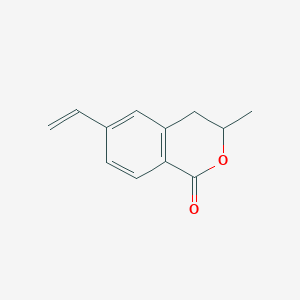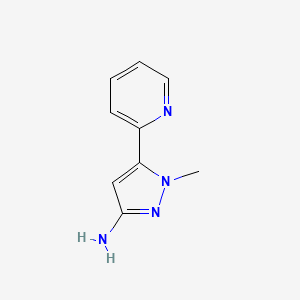![molecular formula C16H14BrN3OS B8611116 N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8611116.png)
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine is a complex organic compound that features a benzo[d]thiazole ring, a cyclobutyl group, and a bromopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine typically involves multiple steps:
Formation of 3-bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with a suitable alcohol under basic conditions to form the ether linkage.
Benzo[d]thiazole formation: The final step involves the formation of the benzo[d]thiazole ring, which can be achieved through a condensation reaction involving a thioamide and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biological Research: Investigation of its biological activity and potential as a therapeutic agent.
作用機序
The mechanism of action of N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
- N-(3-((3-chloropyridin-2-yl)oxy)cyclobutyl)benzo[d]thiazol-2-amine
- N-(3-((3-fluoropyridin-2-yl)oxy)cyclobutyl)benzo[d]thiazol-2-amine
Uniqueness
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not
特性
分子式 |
C16H14BrN3OS |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
N-[3-(3-bromopyridin-2-yl)oxycyclobutyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H14BrN3OS/c17-12-4-3-7-18-15(12)21-11-8-10(9-11)19-16-20-13-5-1-2-6-14(13)22-16/h1-7,10-11H,8-9H2,(H,19,20) |
InChIキー |
JZBOGRSSLBVDNJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1OC2=C(C=CC=N2)Br)NC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,5-Difluoro-4'-propyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8611083.png)





![9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde](/img/structure/B8611124.png)
